![molecular formula C12H20O6 B013557 [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol CAS No. 4064-06-6](/img/structure/B13557.png)
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol
Overview
Description
This compound is a tricyclic ether-alcohol with the molecular formula C₁₂H₂₀O₆ (molecular weight: 260.28 g/mol) . Its structure features a fused ring system (tricyclo[7.3.0.0²,⁶]dodecane) with five ether oxygen atoms, four methyl groups, and a primary alcohol (-CH₂OH) substituent. The stereochemistry (1S,2R,6R,8R,9S) is critical to its spatial arrangement, influencing interactions with biological targets or materials. It is supplied at 95% purity (CAS: [withheld]) and is likely used in pharmaceutical intermediates or synthetic chemistry due to its polyoxygenated framework .
Preparation Methods
Starting Materials and Reagents
The synthesis of Compound A typically originates from advanced intermediates derived from carbohydrate precursors. Key starting materials include:
Material | Role | Purity Requirement |
---|---|---|
1,2:3,4-Di-O-isopropylidene-D-galactopyranose | Tricyclic core precursor | ≥98% |
Sodium periodate (NaIO₄) | Oxidizing agent | ≥99% |
Methanol (MeOH) | Solvent/Reagent | Anhydrous, ≥99.8% |
Tetrahydrofuran (THF) | Co-solvent | Inhibitor-free |
The stereochemical integrity of Compound A is preserved through judicious selection of protecting groups and reaction media. For instance, the isopropylidene groups in 1,2:3,4-di-O-isopropylidene-D-galactopyranose prevent unwanted side reactions during cyclization .
Reaction Conditions and Optimization
Cyclization and Oxidation
The tricyclic core is formed via acid-catalyzed methanolysis of 2DR (a di-O-isopropylidene derivative), yielding methyl 4,6-O-benzylidene-α-D-glucopyranoside (MDR). Subsequent oxidation with sodium periodate in a methanol/THF solvent system selectively cleaves vicinal diols without disturbing methoxy groups .
Critical Parameters:
-
Solvent Composition: Methanol content ≥50% ensures solubility of intermediates, while THF enhances reaction homogeneity.
-
Water Content: Controlled between 0.1–4 wt% to avoid hydrolysis of periodate (Table 1) .
Table 1: Impact of Water Content on Oxidation Efficiency
Water (wt%) | Reaction Time (h) | MDRP Impurity (wt%) | Yield (%) |
---|---|---|---|
0.1 | 24 | 0.15 | 78 |
1.7 | 18 | 0.07 | 85 |
4.0 | 6 | 0.05 | 82 |
Data adapted from patent WO2012071508A1 .
Purification and Stereochemical Validation
Impurity Removal
The major impurity, MDRP (methyl 4,6-O-benzylidene-α-D-ribo-hexopyranosid-3-ulose), is reduced to <0.05 wt% via:
-
Crystallization: Sequential recrystallization from ethanol/water mixtures.
-
Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients .
Stereochemical Analysis
-
X-ray Crystallography: Confirms the (1S,2R,6R,8R,9S) configuration by resolving bond angles and torsional strain in the tricyclic system.
-
NMR Spectroscopy: NOESY correlations verify spatial proximity of methyl groups at C4/C11 and hydroxyl protons at C8 .
Industrial Scale-Up Considerations
Parameter | Laboratory Scale | Pilot Plant Scale |
---|---|---|
Batch Size | 10 g | 50 kg |
Temperature Control | Jacketed reactor (±1°C) | Continuous flow (±0.5°C) |
Yield | 82–85% | 78–80% |
Purity | ≥99.5% | ≥99.0% |
Industrial protocols prioritize solvent recovery (≥90% MeOH/THF recycled) and catalytic reuse to minimize costs. Continuous flow reactors reduce reaction times by 40% compared to batch processes .
Challenges and Mitigation Strategies
Stereochemical Drift
-
Cause: Epimerization at C8 during prolonged reaction times.
-
Solution: Lower reaction temperatures (0–5°C) and shorter oxidation durations (<12 h) .
Byproduct Formation
-
Cause: Over-oxidation of primary alcohol to carboxylic acid.
-
Solution: Strict stoichiometric control of NaIO₄ (1.05 equiv.) .
Emerging Methodologies
Recent advances explore enzymatic oxidation using galactose oxidase variants to achieve enantiomeric excess >99%. However, these methods remain experimental due to low volumetric productivity (≤5 g/L/h) .
Chemical Reactions Analysis
Types of Reactions: 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development due to its ability to interact with biological targets effectively. Its structural characteristics allow for modifications that can enhance its pharmacological properties.
- Case Study : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in metabolic pathways related to diseases such as diabetes and cancer. For instance, studies have focused on modifying the methanol group to improve solubility and bioavailability in biological systems.
Materials Science
In materials science, this compound can serve as a precursor for synthesizing novel polymers and composites with enhanced mechanical properties.
- Application Example : The incorporation of [(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol into polymer matrices has been explored to create materials with improved thermal stability and resistance to environmental degradation.
Environmental Chemistry
Given its complex structure and potential for functionalization, this compound can be utilized in environmental remediation processes.
- Research Findings : Studies have investigated the use of this compound as a sorbent material for removing pollutants from water sources. Its ability to form stable complexes with heavy metals makes it a candidate for developing filtration systems aimed at purifying contaminated water.
Mechanism of Action
The mechanism of action of 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose involves its ability to act as a protecting group for hydroxyl functionalities in carbohydrates. By forming stable acetal linkages, it prevents unwanted reactions at these sites, allowing for selective modification of other parts of the molecule . This property is particularly useful in the synthesis of complex carbohydrates and glycosides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
[(2R,6S,8S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.0²,⁶]dodecan-6-yl]methanol
- Molecular Formula : C₁₂H₂₀O₆ (identical to the target compound).
- Key Differences :
- Ring System : Tricyclo[6.4.0.0²,⁶]dodecane vs. tricyclo[7.3.0.0²,⁶]dodecane, altering ring strain and flexibility.
- Stereochemistry : 2R,6S,8S configuration vs. 1S,2R,6R,8R,9S.
- Hydrogen Bonding : Similar hydroxyl and ether groups but distinct spatial orientations may affect solubility (LogP: 0.25 at pH 7.4) .
[(1R,2S,6S,9S)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-2-yl]methanol
- Structural Insights: Contains 40 bonds, 20 non-H bonds, and five ethers. The hydroxyl group participates in hydrogen bonding (1 donor, 5 acceptors) .
- Applications : Used in crystallography studies (SHELX software for structural refinement ).
Functional Group Derivatives
[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate
- Molecular Formula : C₁₄H₂₂O₇.
- Key Modifications : The primary alcohol is esterified to an acetate (-OAc), increasing lipophilicity (higher LogP) and stability against oxidation .
- Applications: Potential prodrug candidate for controlled release of the parent alcohol.
(1S,2R,6R,8S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecane-8-carboxylic Acid
- Molecular Formula : C₁₃H₁₈O₇.
- Key Differences : Replacement of -CH₂OH with -COOH introduces acidity (pKa ~4-5) and enhances water solubility.
- Applications : Ionic interactions in salt formation or coordination chemistry .
Physicochemical and Computational Properties
Biological Activity
[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol is a complex organic compound with significant potential in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
Property | Value |
---|---|
Molecular Formula | C19H38O8 |
Molecular Weight | 414.47 g/mol |
IUPAC Name | This compound |
CAS Number | 4478-43-7 |
The biological activity of this compound is primarily attributed to its ability to act as a reactive intermediate in various chemical reactions. The presence of multiple functional groups allows it to participate in substitution and elimination reactions which are critical in the synthesis of biologically active molecules.
1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. Studies have shown that modifications to the structure can enhance its efficacy against bacteria and fungi.
2. Anticancer Activity
Recent studies have explored the potential of this compound in cancer therapy. For instance:
- Case Study 1 : A derivative was tested against breast cancer cell lines and showed significant cytotoxic effects with an IC50 value in the low micromolar range.
- Case Study 2 : In vitro studies demonstrated that the compound induced apoptosis in leukemia cells through caspase activation pathways.
3. Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties:
- Research Finding : In animal models of neurodegeneration, administration of the compound improved cognitive function and reduced markers of oxidative stress.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for structural elucidation of this tricyclic oxa compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for resolving stereochemistry and confirming substituent positions. For example, coupling constants in -NMR can distinguish axial/equatorial protons in the tricyclic system, while -NMR identifies oxygenated carbons (e.g., 80–110 ppm for ether linkages). X-ray crystallography provides definitive stereochemical assignment, as demonstrated in studies of similar tricyclic systems where torsional angles and bond lengths resolved ambiguities in fused-ring conformations .
Q. How can synthetic routes to this compound be optimized for reproducibility?
Methodological Answer: Stereocontrolled synthesis requires protecting groups (e.g., isopropylidene) to stabilize intermediates. A stepwise approach, as seen in diastereomeric tricyclic syntheses, involves:
Ring formation: Acid-catalyzed cyclization of diols with ketones to form fused oxolane rings.
Functionalization: Selective oxidation or reduction of intermediates, monitored by TLC/HPLC.
Deprotection: Controlled acidic hydrolysis to retain stereochemistry .
Table 1: Key Calculated Properties (from )
Property | Value | Relevance |
---|---|---|
LogP | 0.65 | Predicts solubility in organic phases |
Polar Surface Area | 66.38 Ų | Indicates hydrogen-bonding capacity |
H-bond donors/acceptors | 1 / 6 | Guides solvent selection |
Advanced Research Questions
Q. How can conflicting crystallographic data on tricyclic oxa systems be resolved?
Methodological Answer: Discrepancies in fused-ring conformations arise from torsional strain or crystal-packing effects. To resolve conflicts:
Comparative analysis: Overlay experimental (X-ray) and computational (DFT) structures to identify deviations.
Dynamic NMR: Probe ring-flipping barriers in solution to assess rigidity.
Multipole refinement: Apply high-resolution X-ray data (e.g., using SHELX software) to refine electron density maps .
Q. What strategies mitigate regioselectivity challenges during functionalization of the tricyclic core?
Methodological Answer: Regioselectivity is influenced by steric and electronic factors:
- Steric control: Bulkier reagents (e.g., tert-butyl groups) favor less hindered positions (e.g., equatorial methoxy sites).
- Electronic control: Electrophilic substitutions target electron-rich oxygens. Computational tools (e.g., MOPAC2009) predict reactive sites via Fukui indices .
Case Study: In diastereomeric tricyclic derivatives, regioselective hydroxylation at C8 was achieved using DDQ oxidation, guided by steric accessibility .
Q. How do solvent and pH affect the stability of the tricyclic oxa system?
Methodological Answer:
- pH stability: The compound’s acid-labile isopropylidene groups hydrolyze below pH 3. Buffered conditions (pH 5–7) are optimal.
- Solvent effects: Polar aprotic solvents (e.g., DMSO) stabilize the tricyclic core via dipole interactions, while protic solvents accelerate ring-opening .
Table 2: Stability Profile (from and )
Condition | Observation | Reference |
---|---|---|
pH < 3 | Hydrolysis of ethers | |
DMSO, 25°C | No degradation over 72 h |
Q. Data Contradiction Analysis
Q. Discrepancies in reported LogP values: How to validate experimental vs. computational data?
Methodological Answer: LogP values from HPLC retention times (experimental) may conflict with software-predicted values (e.g., ChemAxon). To validate:
Calibration curve: Use standards with known LogP (e.g., octanol-water partitioning).
Consensus modeling: Compare multiple algorithms (e.g., XLogP3, ACD/LogP) and prioritize median values. reports LogP = 0.65, aligning with its moderate hydrophobicity .
Q. Experimental Design Considerations
4.1 Designing a kinetic study for ring-opening reactions
Methodological Answer:
Variable selection: Monitor reaction rates under varying temperatures (10–50°C) and catalysts (e.g., HSO, Amberlyst-15).
Analytical tools: Use inline IR spectroscopy to track carbonyl formation (1700–1750 cm).
Data normalization: Correct for solvent viscosity effects using Arrhenius plots .
Properties
IUPAC Name |
(4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-11(2)15-7-6(5-13)14-10-9(8(7)16-11)17-12(3,4)18-10/h6-10,13H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POORJMIIHXHXAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4064-06-6 | |
Record name | 1,2:3,4-Di-O-isopropylidene-D-galactopyranose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004064066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diisopropylidenegalactose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2:3,4-di-O-isopropylidene-D-galactopyranose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.611 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.